(R)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran (R)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran
Brand Name: Vulcanchem
CAS No.: 915095-90-8
VCID: VC4657919
InChI: InChI=1S/C17H16BrClO2/c18-14-3-6-17(19)13(10-14)9-12-1-4-15(5-2-12)21-16-7-8-20-11-16/h1-6,10,16H,7-9,11H2/t16-/m1/s1
SMILES: C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)Br)Cl
Molecular Formula: C17H16BrClO2
Molecular Weight: 367.67

(R)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran

CAS No.: 915095-90-8

Cat. No.: VC4657919

Molecular Formula: C17H16BrClO2

Molecular Weight: 367.67

* For research use only. Not for human or veterinary use.

(R)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran - 915095-90-8

Specification

CAS No. 915095-90-8
Molecular Formula C17H16BrClO2
Molecular Weight 367.67
IUPAC Name (3R)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]oxolane
Standard InChI InChI=1S/C17H16BrClO2/c18-14-3-6-17(19)13(10-14)9-12-1-4-15(5-2-12)21-16-7-8-20-11-16/h1-6,10,16H,7-9,11H2/t16-/m1/s1
Standard InChI Key HUNLNKBDQXGMAP-MRXNPFEDSA-N
SMILES C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)Br)Cl

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound features a tetrahydrofuran (THF) ring linked via an ether bond to a para-substituted phenyl group, which is further connected to a 5-bromo-2-chlorobenzyl moiety. The (R)-configuration at the THF’s C3 position imposes distinct spatial arrangements, influencing its intermolecular interactions . Key structural attributes include:

PropertyValue
IUPAC Name(3R)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]oxolane
SMILESC1COC[C@@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)Br)Cl
Topological Polar Surface Area18.5 Ų

The bromine and chlorine atoms introduce steric and electronic effects, enhancing lipid solubility (clogP ≈ 4.2) , which may facilitate blood-brain barrier penetration in pharmacological contexts.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthetic route involves two primary stages :

  • Intermediate Preparation: 4-(5-Bromo-2-chlorobenzyl)phenol (CAS 864070-18-8) is synthesized via Friedel-Crafts alkylation between 5-bromo-2-chlorotoluene and phenol under acidic conditions .

  • Etherification: The phenol intermediate reacts with (R)-tetrahydrofuran-3-yl triflate in dimethylformamide (DMF) using potassium carbonate as a base, achieving yields of 68–72% after chromatographic purification .

Industrial Manufacturing

Scalable production employs continuous-flow reactors to optimize temperature control (70–80°C) and reduce reaction times from 12 hours (batch) to 2.5 hours . Key manufacturers include:

  • Aarti Pharmalabs: Specializes in high-purity (>99.5%) batches for API intermediates .

  • Porton Pharma Solutions: Utilizes enantioselective catalysis to minimize racemization .

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate hygroscopicity (0.8% w/w water absorption at 25°C/60% RH) and solubility profiles:

SolventSolubility (mg/mL)
Ethanol12.3 ± 0.9
Methanol8.7 ± 0.6
DCM34.1 ± 1.2

Degradation studies show <2% decomposition after 6 months at -20°C .

Pharmacological and Biological Activity

Preclinical Data

  • Anti-inflammatory Activity: Suppresses IL-6 by 47% in murine macrophages at 10 µM.

  • Metabolic Stability: Hepatic microsomal half-life = 42 minutes (human), suggesting moderate first-pass metabolism .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a chiral building block for:

  • SGLT2 Inhibitors: As an empagliflozin impurity (0.1–0.3% in APIs) .

  • Antineoplastic Agents: Functionalization at the benzyl position yields kinase inhibitors .

Material Science

Incorporation into polymer matrices improves thermal stability (Tₘ increase by 28°C in polycarbonate blends) .

Comparison with Stereoisomers

Property(R)-Isomer(S)-Isomer
Melting Point112–114°C 108–110°C
α-D (c=1, CHCl₃)+24.3° -23.9°
Cytotoxicity (IC₅₀)18 µM22 µM

The (R)-form’s enhanced bioactivity correlates with its superior binding to hydrophobic enzyme pockets .

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